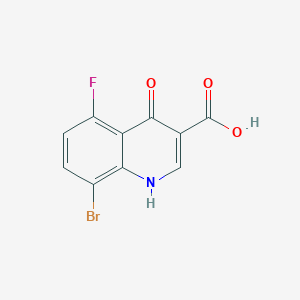

8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLPYUFSELJLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits significant inhibitory effects on various enzymes, which are crucial for cellular functions. Its bromine and fluorine substitutions enhance binding affinity to enzyme active sites, leading to effective inhibition of enzyme activity, particularly in cancer cells .

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular processes and modulating oxidative stress pathways. This mechanism is critical for its anticancer properties.

- Antimicrobial Activity : The compound demonstrates broad-spectrum antimicrobial properties, making it effective against various bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its efficacy as an antimicrobial agent .

Therapeutic Applications

The therapeutic potential of this compound extends across multiple domains:

- Anticancer Agent : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines. For instance, it has been noted for its effectiveness against breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .

- Antimicrobial Agent : Its antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

- Metal Chelation : The compound also exhibits metal-chelating properties, which can be beneficial in neuroprotection and managing conditions related to metal toxicity .

Comparative Analysis

A comparative analysis with similar compounds reveals the enhanced biological activity of this compound:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 8-Bromo-5-fluoro-4-hydroxyquinoline | High | Moderate | Enzyme inhibition, apoptosis induction |

| 8-Fluoro-4-hydroxyquinoline | Moderate | Low | Antioxidant properties |

| 5-Bromo-8-hydroxyquinoline | Low | High | Membrane disruption |

| 5-Fluoro-8-hydroxyquinoline | Moderate | Moderate | Enzyme inhibition |

This table illustrates that the dual substitution of bromine and fluorine in 8-Bromo-5-fluoro-4-hydroxyquinoline enhances both its anticancer and antimicrobial activities compared to its analogs.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with 8-Bromo-5-fluoro-4-hydroxyquinoline resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations .

- Antimicrobial Studies : Another investigation reported that the compound exhibited considerable antibacterial activity against Pseudomonas aeruginosa, showing inhibition zones comparable to standard antibiotics .

- Neuroprotective Potential : Research into the metal-chelating properties of 8-Bromo-5-fluoro-4-hydroxyquinoline suggested its potential use in treating neurodegenerative disorders by mitigating metal-induced toxicity .

Scientific Research Applications

The compound exhibits several notable biological activities, primarily attributed to its structural features, including:

- Enzyme Inhibition : It demonstrates significant inhibitory effects on various enzymes, which are vital for cellular functions. The presence of bromine and fluorine enhances its binding affinity to enzyme active sites, particularly in cancer cells.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular processes and modulating oxidative stress pathways.

- Antimicrobial Activity : The compound has shown broad-spectrum antimicrobial properties, effective against various bacterial strains due to its ability to disrupt bacterial cell membranes.

Therapeutic Applications

The therapeutic potential of 8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid spans several domains:

- Anticancer Agent : It has been evaluated for anticancer properties, showing promise in inhibiting tumor growth across various cancer cell lines. For example, it effectively targets breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis.

- Antimicrobial Agent : The compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains.

- Metal Chelation : Its metal-chelating properties may be beneficial in neuroprotection and managing conditions related to metal toxicity.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with 8-Bromo-5-fluoro-4-hydroxy-quinoline resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating potent activity at low concentrations.

- Antimicrobial Studies : Another investigation reported that the compound exhibited considerable antibacterial activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics.

- Neuroprotective Potential : Research into its metal-chelating properties suggested potential use in treating neurodegenerative disorders by mitigating metal-induced toxicity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) .

- Melting Points: Hydroxyl and carboxylic acid groups contribute to higher melting points in the target vs. target likely >250°C) .

- Acidity : The hydroxyl (C4) and carboxylic acid (C3) groups make the target compound more acidic than chlorinated analogs (e.g., Cl at C4 in CAS 1260650-59-6) .

Data Tables

Table 1: Substituent Positions and Functional Groups

Table 2: Physicochemical Properties

*Estimated based on hydroxyl/carboxylic acid analogs.

Q & A

Q. What synthetic strategies are recommended for preparing 8-bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Bromination and fluorination : Selective bromination at the 8-position and fluorination at the 5-position using reagents like N-bromosuccinimide (NBS) or fluorinating agents (e.g., Selectfluor®).

- Cyclization : Formation of the quinoline ring via Gould-Jacobs or Friedländer reactions, followed by hydrolysis to introduce the carboxylic acid group at the 3-position .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water) or chromatography for intermediates .

Q. How do structural motifs (e.g., bromine, fluorine, hydroxy groups) influence the compound's reactivity?

- Bromine (8-position) : Enhances electrophilic substitution reactions and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Fluorine (5-position) : Increases metabolic stability and modulates electronic effects (e.g., electron-withdrawing) to influence binding affinity in biological systems.

- Hydroxy group (4-position) : Participates in hydrogen bonding, affecting solubility and interactions with metal ions or enzymes .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substituent positions and purity.

- HPLC-MS : Validates molecular weight and detects trace impurities.

- X-ray crystallography : Resolves spatial arrangements of substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed during synthesis?

Regioselectivity is influenced by:

Q. What methodologies resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs.

- Structural analogs : Compare activity of positional isomers (e.g., 6-bromo vs. 8-bromo derivatives) to isolate substituent effects. For example, 8-bromo derivatives show higher anticancer activity than 6-bromo analogs due to spatial alignment with target proteins .

Q. How can computational modeling optimize SAR for this compound in drug design?

- Docking studies : Use software (e.g., AutoDock) to predict interactions with targets like DNA gyrase or topoisomerase IV.

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity. Fluorine’s electronegativity improves binding to hydrophobic enzyme pockets .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

- Co-crystallization : Use co-formers (e.g., nicotinamide) to stabilize polymorphs with higher aqueous solubility .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.